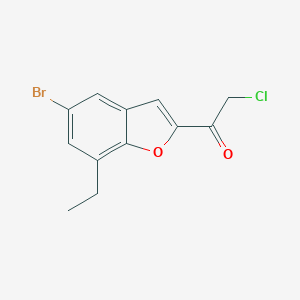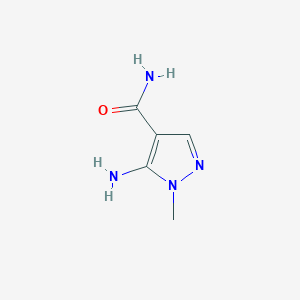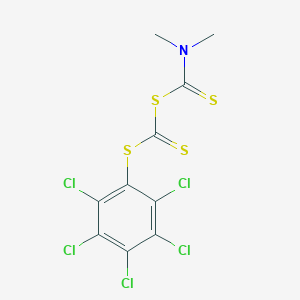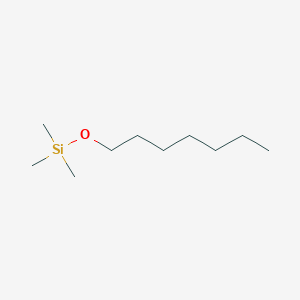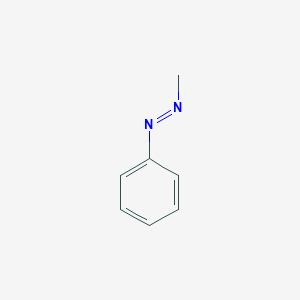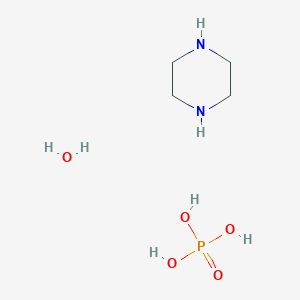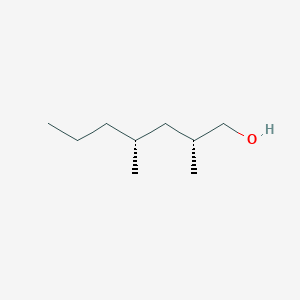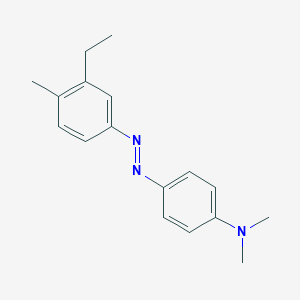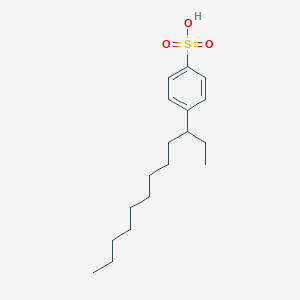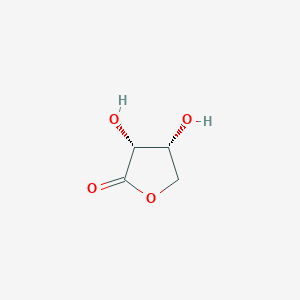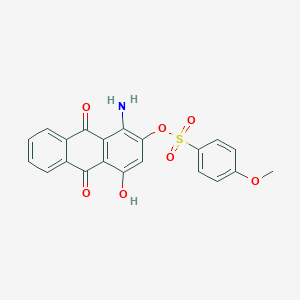
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, also known as ADOTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. ADOTA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves its ability to bind to DNA and interfere with the function of various enzymes involved in DNA replication and cell division. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to bind to the minor groove of DNA, causing a distortion in the DNA structure that can inhibit the binding of certain proteins and enzymes. This can lead to the inhibition of DNA replication and cell division, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to exhibit a range of biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. Studies have shown that 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate can induce DNA damage by causing breaks in the DNA strand, leading to the activation of DNA damage response pathways. This can result in cell cycle arrest and apoptosis, which is a programmed cell death process that occurs in response to DNA damage or other cellular stressors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate for lab experiments is its strong binding affinity for DNA, which makes it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been found to exhibit good solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. However, one limitation of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate is its potential toxicity, which can limit its use in certain experiments. It is important to carefully evaluate the potential risks and benefits of using 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate in any laboratory experiment.
Orientations Futures
There are several future directions for research on 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, including the development of new synthetic methods for producing the compound, the investigation of its potential use as a therapeutic agent for cancer and other diseases, and the exploration of its potential use as a fluorescent probe for imaging biological structures and processes. Further studies are also needed to fully understand the mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves several steps, starting with the reaction of 2-anthracene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves the reaction of the sulfonyl chloride intermediate with 1,2-diaminoethane and sodium hydroxide to form 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate.
Applications De Recherche Scientifique
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used in a variety of scientific research applications, including studies on DNA-binding proteins, enzyme inhibitors, and fluorescent probes. It has been found to exhibit strong binding affinity for DNA, making it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been used as an inhibitor of certain enzymes, including topoisomerases and kinases, which are involved in DNA replication and cell division. In addition, 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used as a fluorescent probe for imaging biological structures and processes.
Propriétés
Numéro CAS |
16517-83-2 |
|---|---|
Nom du produit |
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate |
Formule moléculaire |
C21H15NO7S |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C21H15NO7S/c1-28-11-6-8-12(9-7-11)30(26,27)29-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3 |
Clé InChI |
FAYSAYVCKNLINZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Autres numéros CAS |
16517-83-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)

